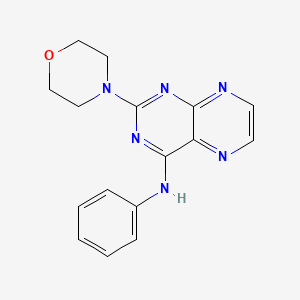![molecular formula C8H12O B2869762 spiro[2.4]heptane-5-carbaldehyde CAS No. 109532-60-7](/img/structure/B2869762.png)
spiro[2.4]heptane-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
spiro[24]heptane-5-carbaldehyde is a unique organic compound characterized by its spirocyclic structure, where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2One common method involves the reaction of a cyclopropane derivative with an appropriate aldehyde precursor under controlled conditions . Another approach includes the use of organocuprate reagents for conjugate addition to spiro[2.4]heptan-4-one, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production of spiro[2.4]heptane-5-carbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
spiro[2.4]heptane-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.
Major Products Formed
Oxidation: Spiro[2.4]heptane-6-carboxylic acid.
Reduction: Spiro[2.4]heptane-6-methanol.
Substitution: Various substituted spiro[2.4]heptane derivatives depending on the nucleophile used.
Scientific Research Applications
spiro[2.4]heptane-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure imparts unique conformational properties that can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane-5-carbaldehyde: Similar structure but with the aldehyde group at a different position.
Spiro[2.4]heptane-4-one: Contains a ketone group instead of an aldehyde.
Spiro[2.4]heptane-6-methanol: Reduction product of this compound.
Properties
IUPAC Name |
spiro[2.4]heptane-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-6-7-1-2-8(5-7)3-4-8/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWCKNTKRFYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}amino)benzoate](/img/structure/B2869683.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2869688.png)
![1-(4-Methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)prop-2-en-1-one](/img/structure/B2869690.png)
![2-Spiro[2.5]octan-8-ylethanamine](/img/structure/B2869691.png)
![2-(3,5-dimethoxybenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869694.png)

![Methyl (1S,3R,4R)-3-bromobicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B2869697.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2869698.png)
![3-METHOXY-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE](/img/structure/B2869700.png)
![N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2869701.png)
![N-{1-[4-(thiophen-2-yl)benzoyl]azetidin-3-yl}pyrimidin-2-amine](/img/structure/B2869702.png)
